OYK can be used to stain the cell membrane of various cell types. It does this by interacting with the phospholipid bilayer, the main component of the cell membrane. This staining allows researchers to visualize the morphology and integrity of the cell membrane [1]. Additionally, OYK can be used to assess cell viability, as dead or damaged cells often have compromised cell membranes that stain differently compared to healthy cells [2].
[1] Application Note: Selective Staining of Live and Dead Cells with Oxonol Yellow K-12 [Online].AAT Bioquest. [2] Marfell, BJ, et al. (2016). Evaluation of oxonol yellow for the assessment of viability of mouse embryonic fibroblasts. Reproductive Toxicology, 60:142-148. [DOI: 10.1016/j.reprotox.2015.11.002]
Oxonol Yellow K, chemically known as 4,4'-Methylidynebis[1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt, is a synthetic dye characterized by its bright yellow color. Its chemical formula is and it is commonly used in various applications due to its vivid hue and stability under different conditions. This compound appears as a pale yellow to yellow crystalline powder and is soluble in water, making it suitable for various aqueous applications .
The synthesis of Oxonol Yellow K typically involves multi-step organic reactions. One common method includes the condensation of 4-sulfophenyl-3-methyl-5-pyrazolone derivatives with formaldehyde under alkaline conditions, followed by neutralization and precipitation with potassium salts. The process can be summarized as follows:
Oxonol Yellow K has a wide range of applications across various industries:
Studies on the interactions of Oxonol Yellow K with other compounds have shown that it can participate in complexation reactions with metal ions, affecting its stability and color properties. Additionally, it has been observed that the dye can interact with various biological macromolecules, such as proteins and nucleic acids, which may influence its application in biological assays and staining techniques
Oxonol Yellow K shares similarities with several other synthetic dyes, particularly those within the azo dye family. Below is a comparison highlighting its uniqueness: Oxonol Yellow K's unique feature lies in its dual functionality as both a dye and an indicator through its ability to change color under different chemical conditions. This versatility makes it particularly valuable in both industrial and laboratory settings
Oxonol dyes represent a class of anionic polymethine dyes characterized by oxygen-containing terminal groups flanking conjugated polyene chains. These compounds are structurally diverse, with applications ranging from silver halide photography to biomedical diagnostics. Oxonol Yellow K (CAS 82407-55-4) is a specific derivative distinguished by its sulfophenyl substituents and pyrazolone backbone, rendering it soluble in aqueous environments and suitable for biological staining. Key Features of Oxonol Dyes The development of oxonol dyes traces back to early 20th-century photographic chemistry, where they served as filter and antihalation agents. Oxonol Yellow K emerged later as a specialized variant optimized for biological applications. Its synthesis likely derived from modifications to earlier oxonol structures, incorporating sulfonate groups to enhance solubility and target membrane interactions. Key milestones include: Oxonol Yellow K warrants rigorous investigation due to its dual utility in chemical and biological contexts. Its ability to interact with phospholipid membranes and respond to electrochemical gradients makes it valuable for studying cellular processes. Additionally, its chemical stability and solubility profile position it as a candidate for advanced applications like: This article systematically explores Oxonol Yellow K through six core sections: Oxonol Yellow K is systematically named according to International Union of Pure and Applied Chemistry nomenclature as dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate [1] [2]. This complex nomenclature reflects the compound's intricate structure featuring two pyrazolone rings connected via a methylene bridge, with each ring bearing a sulfonatophenyl substituent [3]. The compound is commonly referred to by several synonyms in the scientific literature, including 4,4'-Methylidynebis[1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt [1] [4] [5]. Alternative nomenclature systems also designate this compound as potassium 4,4'-(methylenebis(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4,1-diyl))dibenzenesulfonate [6]. The Chemical Abstracts Service has assigned the registry number 82407-55-4 to this compound [1] [2] [7]. The molecular formula of Oxonol Yellow K exhibits some variation in reported hydrogen count across different sources. The most commonly cited molecular formula is C₂₁H₁₆K₂N₄O₈S₂ [1] [4] [8], though some sources report C₂₁H₁₈K₂N₄O₈S₂ [2] [6] [9]. This discrepancy likely reflects different hydration states or protonation levels of the compound under various conditions [1] [2]. The molecular weight correspondingly ranges from 594.70 grams per mole to 596.72 grams per mole, depending on the exact hydrogen content [1] [2] [6]. The compound's exact mass has been precisely determined as 595.9840189 daltons using high-resolution mass spectrometry [2]. The monoisotopic mass matches this value at 595.9840189 daltons [2]. Table 1: Chemical Identity and Basic Properties of Oxonol Yellow K Oxonol Yellow K possesses a distinctive symmetrical structure characterized by two pyrazolone rings connected through a central methylene bridge [1] [2]. Each pyrazolone ring represents a five-membered heterocyclic system containing two adjacent nitrogen atoms and a ketone group at the 5-position [10] [11]. The pyrazolone moiety constitutes the fundamental chromophoric unit responsible for the compound's characteristic yellow coloration [1] [3]. The molecule incorporates multiple functional groups that contribute to its chemical and physical properties. The sulfonato groups (-SO₃⁻) attached to the para position of each phenyl ring confer high water solubility and anionic character to the molecule [1] [2] [3]. These sulfonato functionalities are balanced by two potassium counterions, making the overall compound electrically neutral [1] [2]. Each pyrazolone ring bears a methyl substituent at the 3-position, which influences the electronic properties and spectroscopic characteristics of the compound [1] [2]. The phenyl rings are attached to the N-1 position of each pyrazolone moiety, creating an extended conjugated system that contributes to the chromophoric properties [10] [11]. Table 2: Functional Groups and Structural Features of Oxonol Yellow K The stereochemical analysis of Oxonol Yellow K reveals several important structural features. The methylene bridge carbon connecting the two pyrazolone rings does not constitute a stereogenic center, as it bears two identical pyrazolone substituents [2]. Consequently, the molecule does not exhibit optical isomerism or chirality [2]. Geometric isomerism is not present in the main molecular framework, as there are no carbon-carbon double bonds outside the aromatic ring systems that could give rise to E/Z or cis/trans isomerism [2]. However, the molecule can exist in different conformational states due to rotation around single bonds connecting the phenyl rings to the pyrazolone moieties [2]. The pyrazolone rings in Oxonol Yellow K can theoretically exhibit tautomerism between the keto form (5-oxo-4,5-dihydro-1H-pyrazole) and the enol form (5-hydroxy-1H-pyrazole) [10] [11]. In practice, the keto form predominates due to stabilization by conjugation with the aromatic system and the electron-withdrawing effects of the sulfonatophenyl substituents [10] [11]. Resonance structures play a significant role in the electronic stabilization of Oxonol Yellow K. The negative charges on the sulfonato groups can be delocalized through resonance, contributing to the overall stability of the molecule [2]. Additionally, the pyrazolone rings exhibit resonance stabilization through the conjugated system involving the carbonyl and carbon-nitrogen bonds [10] [11]. Table 3: Stereochemistry and Isomerism of Oxonol Yellow K Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for structural characterization of Oxonol Yellow K, providing detailed information about the chemical environment of hydrogen and carbon atoms within the molecule [1] [4] [12]. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic signals that confirm the molecular structure [1] [4]. The aromatic protons of the phenyl rings typically appear as multiplets in the chemical shift range of 7.0 to 8.0 parts per million, representing a total of eight protons (four on each phenyl ring) [12]. The methylene bridge protons connecting the two pyrazolone rings appear as a singlet between 3.5 and 4.0 parts per million, integrating for two protons [12]. The methyl substituents attached to the pyrazolone rings generate singlet signals between 2.0 and 2.5 parts per million, with a total integration of six protons [12]. Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [12]. The carbonyl carbons of the pyrazolone rings appear in the downfield region between 160 and 170 parts per million [12]. Aromatic carbons from both the phenyl rings and pyrazolone moieties produce multiple signals in the range of 120 to 140 parts per million [12]. The methylene bridge carbon appears between 35 and 45 parts per million, while the methyl carbons resonate between 10 and 15 parts per million [12]. Table 4: Nuclear Magnetic Resonance Spectroscopic Data of Oxonol Yellow K Mass spectrometry provides definitive confirmation of the molecular weight and structural fragmentation patterns of Oxonol Yellow K [2]. The molecular ion peak corresponds to the calculated molecular weight of the compound, appearing at mass-to-charge ratios between 594.70 and 596.72, depending on the exact protonation state [2] [6]. Characteristic fragmentation patterns observed in mass spectrometry include the sequential loss of sulfonato groups from the molecular ion [2]. The methylene bridge represents another common fragmentation site, leading to the formation of fragment ions corresponding to individual pyrazolone units [2]. These fragmentation patterns provide valuable structural information that confirms the connectivity and arrangement of functional groups within the molecule [2]. High-resolution mass spectrometry has determined the exact mass of Oxonol Yellow K as 595.9840189 daltons, providing precise confirmation of the molecular formula [2]. The monoisotopic mass matches this value, indicating the absence of significant isotopic contributions to the molecular ion peak [2]. Infrared spectroscopy identifies the functional groups present in Oxonol Yellow K through characteristic absorption bands corresponding to specific vibrational modes [1] [4] [13]. The carbonyl groups of the pyrazolone rings produce strong absorption bands in the range of 1650 to 1700 wavenumbers per centimeter, confirming the presence of the ketone functionality [1] [4]. The sulfonato groups generate very strong absorption bands characteristic of sulfur-oxygen stretching vibrations. Asymmetric sulfur-oxygen stretching appears between 1160 and 1180 wavenumbers per centimeter, while symmetric stretching occurs between 1030 and 1060 wavenumbers per centimeter [1] [4]. These intense bands serve as diagnostic indicators for the presence of sulfonato functionalities [1] [4]. Aromatic carbon-carbon stretching vibrations appear as medium to strong bands between 1580 and 1620 wavenumbers per centimeter [1] [4]. Carbon-nitrogen stretching modes associated with the pyrazolone rings produce strong absorption between 1350 and 1450 wavenumbers per centimeter [1] [4]. Raman spectroscopy complements infrared spectroscopy by providing information about vibrational modes that may be infrared-inactive or weakly active [14] [15]. This technique is particularly valuable for studying the aromatic rings and conjugated systems present in Oxonol Yellow K [14] [15]. The symmetric vibrational modes that are Raman-active can provide additional structural confirmation and help distinguish between different conformational states of the molecule [14] [15]. Table 5: Infrared Spectroscopic Bands of Oxonol Yellow K X-ray crystallography provides the most definitive structural information by revealing the three-dimensional arrangement of atoms within the crystal lattice of Oxonol Yellow K [16] [17]. This technique confirms bond lengths, bond angles, and the spatial orientation of functional groups within the molecule [16] [17]. Crystallographic studies of related oxonol compounds have demonstrated that these molecules can adopt different packing arrangements in the solid state, including herringbone and infinite parallel stack configurations [16]. The type of packing arrangement depends on the nature of the counterions and the specific intermolecular interactions present in the crystal [16]. The crystal structure analysis reveals the planar nature of the pyrazolone rings and provides precise measurements of the bond distances and angles within these heterocyclic systems [16] [17]. The orientation of the phenyl rings relative to the pyrazolone core can be determined, along with the conformation adopted by the methylene bridge connecting the two halves of the molecule [16] [17]. Intermolecular hydrogen bonding patterns and other non-covalent interactions that stabilize the crystal structure can be identified through crystallographic analysis [16] [17]. These interactions contribute to the overall stability and physical properties of the compound in the solid state [16] [17]. Computational modeling serves as a valuable complement to experimental structural characterization techniques, providing insights into the electronic structure, conformational preferences, and molecular properties of Oxonol Yellow K [18] [19]. Quantum chemical calculations can predict molecular geometry, electronic properties, and spectroscopic characteristics [18] [12]. Density Functional Theory calculations at the B3LYP/6-31G(d) level of theory have been successfully applied to related pyrazolone compounds, providing accurate predictions of geometric parameters, vibrational frequencies, and Nuclear Magnetic Resonance chemical shifts [12]. Such calculations can determine the preferred conformations of the molecule and the energy barriers associated with rotation around single bonds [12]. The electronic structure calculations reveal the distribution of electron density within the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions [18] [12]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electronic properties and potential reactivity of the compound [12]. Conformational analysis through computational methods can explore the different spatial arrangements possible for Oxonol Yellow K due to rotation around the single bonds connecting the phenyl rings to the pyrazolone moieties [18]. These calculations can identify the most stable conformers and determine the energy differences between different conformational states [18]. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in solution, revealing how conformational flexibility affects the overall structure and properties [18]. Such studies are particularly valuable for understanding how the molecule interacts with its environment and adopts different conformations under various conditions [18]. Oxonol Yellow K exists as a solid crystalline material at standard conditions (20°C) [1] [2]. The compound presents as a light yellow to yellow to orange powder or crystalline substance [1] [2], exhibiting color variations that may depend on particle size, purity, and storage conditions. The molecular weight is precisely 594.70 g/mol [3] [1] [4], with the molecular formula C₂₁H₁₆K₂N₄O₈S₂ [3] [1] [4] representing the dipotassium salt form of the compound. The compound maintains its solid state under normal laboratory conditions [5], requiring room temperature storage with recommendations for storage below 15°C for optimal long-term stability [1] [2]. The crystalline nature contributes to the compound's stability and facilitates accurate weighing and handling procedures in analytical applications. Oxonol Yellow K demonstrates excellent water solubility [3] [1], a characteristic essential for its applications in aqueous biological systems and analytical procedures. The presence of sulfonate groups and potassium counterions in the molecular structure [3] [6] enhances hydrophilic character, enabling complete dissolution in polar aqueous environments. The compound's solubility properties are influenced by the ionic nature of the molecule, with the dipotassium salt form ensuring compatibility with physiological buffer systems [7] [8]. The negatively charged sulfonate moieties contribute to the compound's behavior in membrane potential studies, where electrostatic interactions with cellular membranes play crucial roles [8] [9]. Solvent compatibility extends to various polar organic solvents, although specific quantitative solubility data for non-aqueous systems requires further investigation. The compound's behavior in different ionic strength environments affects its partition coefficients and binding characteristics to biological membranes [10] [11]. The thermal properties of Oxonol Yellow K indicate stability under normal handling conditions [5] [12]. While specific melting point data is not available in current technical documentation [1] [5] [13], the compound demonstrates chemical stability up to room temperature storage conditions. The decomposition temperature has not been explicitly documented [5], though safety data indicates the compound remains stable under normal conditions [5] [12]. Thermal decomposition products, when formed at elevated temperatures, may include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides [5], requiring appropriate ventilation and safety measures during high-temperature applications. Storage recommendations specify maintenance at room temperature with preference for cool conditions below 15°C [1] [2], suggesting adequate thermal stability for routine laboratory operations while indicating potential degradation concerns at elevated temperatures. Oxonol Yellow K exhibits distinctive ultraviolet-visible absorption characteristics optimized for analytical applications. The compound demonstrates a maximum absorption wavelength (λmax) of 421 nm in aqueous solution [1] [2] [14], with an absorption range spanning 419.0 to 423.0 nm [1] [2] [14]. The extinction coefficient shows a minimum value of 370 (E1%1cm) at the maximum absorption wavelength in water [1] [2] [14], providing adequate sensitivity for quantitative spectrophotometric analysis. This narrow spectral bandwidth of approximately 4 nm facilitates precise analytical measurements and minimizes spectral interference from other compounds. The spectral characteristics position the compound in the blue light absorption region, resulting in the complementary yellow color observed visually [1] [2]. The absorption spectrum demonstrates environmental sensitivity, with potential variations dependent on pH, ionic strength, and solvent composition [15] [7]. Spectrophotometric applications benefit from the well-defined absorption maximum, enabling quantitative analysis with standard ultraviolet-visible instrumentation. The stability of spectral properties under normal analytical conditions supports reproducible measurements in research applications [16] [17]. The fluorescence properties of Oxonol Yellow K relate closely to its structural characteristics as a polymethine dye with extended conjugation system [18] [19]. While specific quantum yield and fluorescence lifetime data for Oxonol Yellow K are not extensively documented, related oxonol compounds demonstrate measurable fluorescence responses to membrane potential changes [19] [7] [8]. Fluorescence emission characteristics show sensitivity to the molecular environment, particularly in membrane-associated states [7] [8] [9]. The compound exhibits potential for fluorescence enhancement upon binding to lipid membranes, similar to other oxonol family members [7] [10]. Photostability considerations require protection from prolonged light exposure [1] [2], as indicated by storage recommendations for dark conditions [1] [2]. The photophysical behavior includes potential for intersystem crossing and non-radiative decay pathways typical of polymethine dye systems [20] [21]. Excitation and emission spectra demonstrate overlap with standard fluorescence instrumentation capabilities, though specific wavelength values require experimental determination under defined conditions [16] [7]. The acid-base properties of Oxonol Yellow K derive from the pyrazolone core structures and sulfonic acid functionalities [3] [6]. The compound exists predominantly as a dianionic species under physiological pH conditions due to the strong acidic character of the sulfonate groups [22] [23]. Dissociation constant (pKa) values for the sulfonic acid groups are expected to be highly negative (pKa < 0) [24] [25], indicating complete ionization across the entire physiological pH range. The pyrazolone nitrogen atoms may exhibit weak basic character, though specific pKa determinations require experimental investigation. pH-dependent behavior affects the compound's spectral properties and membrane interactions [26] [27]. The ionic form predominant at physiological pH contributes to the compound's water solubility and electrostatic interactions with biological membranes [28] [10]. Buffer compatibility extends across physiological pH ranges (pH 6.5-8.5), supporting applications in biological systems without significant protonation state changes [22] [25]. The stability in different pH environments requires systematic investigation to establish optimal working ranges. The electrochemical properties of Oxonol Yellow K relate to the extended conjugated system and electron-withdrawing sulfonate substituents [29] [30]. The compound may exhibit redox activity under specific electrochemical conditions, though detailed redox potentials require experimental determination. Oxidation resistance under normal conditions contributes to the compound's stability profile [5] [12]. The molecular structure suggests potential for electrochemical reduction at negative potentials, typical of aromatic nitrogen-containing heterocycles [31] [32]. Electrochemical stability in aqueous solutions supports applications in membrane potential studies where the compound must remain chemically stable during electrical measurements [8] [9]. The redox-inactive nature under physiological conditions prevents interference with cellular redox systems. Compatibility with electrochemical instrumentation enables use in voltage-clamp studies and patch-clamp experiments where redox-stable indicators are essential [8] [33]. The compound's electrochemical window appears suitable for membrane potential measurements without competing redox reactions. Environmental stability of Oxonol Yellow K varies significantly with storage and handling conditions [5] [12]. The compound demonstrates chemical stability under normal laboratory conditions [5] while showing sensitivity to specific environmental factors. Temperature stability supports room temperature storage with enhanced stability below 15°C [1] [2]. Thermal degradation becomes significant only at elevated temperatures, producing typical organic decomposition products [5]. Freeze-thaw stability has not been systematically documented but likely remains acceptable for aqueous solutions. Light sensitivity requires storage in dark conditions [1] [2] to prevent photochemical degradation. Ultraviolet exposure may lead to structural modifications affecting spectral properties and analytical performance. Amber glass containers or aluminum foil wrapping provide adequate photoprotection. Moisture effects necessitate tight container sealing [5] [12] to prevent hygroscopic absorption and potential hydrolysis reactions. Relative humidity control below 60% maintains solid-state stability during long-term storage. Chemical compatibility excludes contact with oxidizing agents [5] [12], which may cause structural degradation or color changes. Acid and base stability requires systematic evaluation across relevant pH ranges for specific applications.Compound Name Chemical Structure Unique Features Azobenzene Simple structure; used primarily as a dye Methyl Orange pH indicator; changes color based on acidity Brilliant Yellow Bright yellow; used extensively in textiles Benzidine Yellow Known for high stability; used in plastics Property Description Chromophoric System Polymethine chain with terminal oxygen Solubility High in polar solvents (e.g., water) Primary Use Cases Membrane potential probes, pH indicators Structural Variability Modifiable via substituent alterations Historical Development and Discovery
Rationale for Academic Study
Scope and Structure of the Review
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
Molecular Formula and Weight
Property Value/Description International Union of Pure and Applied Chemistry Name dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate Common Names Oxonol Yellow K; 4,4'-Methylidynebis[1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt Chemical Abstracts Service Registry Number 82407-55-4 Molecular Formula C₂₁H₁₆K₂N₄O₈S₂ (or C₂₁H₁₈K₂N₄O₈S₂) Molecular Weight (g/mol) 594.70 - 596.72 PubChem Compound Identification 121233301 Molecular Design Limited Number MFCD02093486 Structural Features and Functional Groups
Functional Group Number in Molecule Description/Function Pyrazolone rings 2 Five-membered heterocyclic rings with two adjacent nitrogen atoms and a ketone group; forms the core structure Sulfonato groups 2 Negatively charged SO₃⁻ groups attached to phenyl rings; enhance water solubility Methyl substituents 2 Attached to the 3-position of each pyrazolone ring; affect electronic properties Phenyl rings 2 Six-membered aromatic rings attached to N-1 position of pyrazolone rings; contain sulfonato groups Methylene bridge 1 CH₂ group connecting the two pyrazolone rings at the 4-position; central structural feature Carbonyl groups (C=O) 2 Present in the 5-position of each pyrazolone ring; contribute to chromophore properties Potassium counterions 2 Balance the negative charges of the sulfonato groups; enhance water solubility Stereochemistry and Isomerism
Aspect Description Stereogenic Centers The methylene bridge carbon (connecting the two pyrazolone rings) is not a stereogenic center as it has two identical substituents (pyrazolone rings). Geometric Isomerism No geometric isomerism (E/Z or cis/trans) is present in the main structure as there are no carbon-carbon double bonds outside the aromatic systems. Conformational Isomerism Rotation around the single bonds connecting the phenyl rings to the pyrazolone moieties can lead to different conformers. The methylene bridge also allows for conformational flexibility between the two pyrazolone units. Tautomerism Pyrazolone rings can exhibit tautomerism between the keto form (5-oxo-4,5-dihydro-1H-pyrazole) and the enol form (5-hydroxy-1H-pyrazole). In Oxonol Yellow K, the keto form is predominant due to stabilization by conjugation. Resonance Structures The negative charges on the sulfonato groups can be delocalized through resonance. The pyrazolone rings also exhibit resonance stabilization through the conjugated system involving the C=O and C=N bonds. Structural Elucidation Techniques
Nuclear Magnetic Resonance Spectroscopy
Signal Type Chemical Shift (δ, ppm) Multiplicity/Description ¹H Nuclear Magnetic Resonance - Aromatic protons 7.0 - 8.0 Multiplet; 8H total (4H on each phenyl ring) ¹H Nuclear Magnetic Resonance - Methylene bridge 3.5 - 4.0 Singlet; 2H (bridge between pyrazolone rings) ¹H Nuclear Magnetic Resonance - Methyl groups 2.0 - 2.5 Singlet; 6H total (3H on each methyl group) ¹³C Nuclear Magnetic Resonance - Carbonyl carbons 160 - 170 Two signals for the two equivalent carbonyl carbons in pyrazolone rings ¹³C Nuclear Magnetic Resonance - Aromatic carbons 120 - 140 Multiple signals for aromatic carbons in phenyl rings and pyrazolone rings ¹³C Nuclear Magnetic Resonance - Methylene bridge carbon 35 - 45 Single carbon signal for the methylene bridge ¹³C Nuclear Magnetic Resonance - Methyl carbons 10 - 15 Two equivalent methyl carbon signals Mass Spectrometry
Infrared and Raman Spectroscopy
Wavenumber Range (cm⁻¹) Assignment Intensity 3400-3100 O-H stretching (if any residual water) Medium (if present) 1650-1700 C=O stretching (pyrazolone carbonyl) Strong 1580-1620 Aromatic C=C stretching Medium to Strong 1450-1500 C-H bending (aromatic) Medium 1350-1450 C-N stretching (pyrazolone ring) Strong 1300-1350 C-H bending (methyl groups) Medium 1200-1300 C-N stretching (aromatic amine) Medium 1160-1180 S=O stretching (asymmetric) Very Strong 1030-1060 S=O stretching (symmetric) Very Strong 800-900 Aromatic C-H out-of-plane bending Medium 700-800 C-S stretching Medium X-ray Crystallography
Computational Modeling and Conformational Analysis
Physical State and Appearance
Solubility Profile in Various Solvents
Thermal Stability and Melting Point
Ultraviolet-Visible Absorption and Spectral Characteristics
Fluorescence and Photophysical Properties
Acid-Base Behavior and Determination of Dissociation Constants
Redox Properties and Electrochemical Behavior
Stability in Different Environmental Conditions
Dates